molecular formula C5H8FNO2 B3421247 (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 21156-75-2

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B3421247
CAS No.: 21156-75-2
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-IMJSIDKUSA-N
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid (CAS: 2438-57-5; alternative CAS: 21156-75-2), also known as cis-4-fluoro-L-proline, is a fluorinated proline derivative with stereochemical configurations at C2 (S) and C4 (S). Its molecular formula is C₅H₈FNO₂, with a molecular weight of 133.12 g/mol. This compound is widely used in peptide synthesis and structural biology to study stereoelectronic effects on collagen stability due to its ability to modulate peptide conformation. Key physical properties include a melting point of 130–136°C (for its hydrochloride salt) and optical rotation data ([α]D values in methanol).

Properties

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179130
Record name L-Proline, 4-fluoro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-75-2, 2438-57-5
Record name Proline, 4-fluoro-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21156-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-fluoro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 4-fluoro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid involves the reaction of fluorinated 4-bromopyrrolidine with formic acid. This reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid is valuable in investigating the complexities of protein and enzyme structure and function . It is also used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis, to enhance efficiency and yield .

Drug Development

Due to its unique structure, this compound allows for the design of novel pharmaceutical compounds, especially in the development of drugs targeting neurological disorders, where fluorinated compounds can improve bioavailability . 4-Fluoropyrrolidine derivatives are particularly useful for medicinal applications and have been utilized in the development of therapeutics . (2S,4S)-4-fluoropyrrolidine-2-carboxamide, its salts, and N-protected derivatives are significant intermediate compounds for the preparation of dipeptidyl peptidase (DPP) inhibitors .

Peptide Synthesis

This compound serves as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis, enhancing the efficiency and yield of the process . In practical applications, this compound is utilized in the design of peptide-based therapeutics, where the incorporation of fluorinated residues can improve .

Bioconjugation

(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid is used in bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial in creating targeted drug delivery systems .

Research in Organic Chemistry

It plays a significant role in organic synthesis, allowing chemists to explore new reaction pathways and develop innovative synthetic methodologies .

Analytical Chemistry

This compound can be utilized in analytical techniques, such as chromatography, to improve the separation and identification of complex mixtures, enhancing the accuracy of analytical results .

Role as an Agonist

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Boc-Protected Derivatives

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS: 203866-13-1):

    • Molecular Weight : 233.24 g/mol.
    • Applications : Intermediate in automated radiosynthesis of PET tracers.
    • Synthesis : Achieved via hydrolysis of methyl esters with NaOH (98% yield).
  • (2S,4R)-Boc-4-fluoro-L-proline (CAS: 203866-14-2):

    • Key Difference : trans configuration at C4 reduces steric hindrance in peptide coupling reactions compared to the cis Boc derivative.

Fmoc-Protected Derivatives

  • (2S,4S)-Fmoc-4-fluoropyrrolidine-2-carboxylic acid (CAS: 203866-19-7):
    • LogP : 3.37, indicating higher hydrophobicity than the Boc derivative (LogP ~1.24).
    • Applications : Preferred in solid-phase peptide synthesis for UV-sensitive applications.

Substituted Analogs

Aryl-Substituted Derivatives

  • (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9): Molecular Formula: C₁₁H₁₂FNO₅S. Function: Enhanced biological activity due to the sulfonyl group, used in protease inhibitor design.

Alkyl-Substituted Derivatives

  • (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid (CAS: 1007912-97-1):
    • Key Feature : Methyl group at N1 increases steric bulk, altering substrate-enzyme interactions.

Biological Activity

Overview

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid, a chiral fluorinated amino acid derivative, has garnered significant attention in medicinal chemistry due to its unique structural properties and potential applications in drug development. The presence of the fluorine atom enhances its metabolic stability and alters electronic characteristics, making it a valuable building block in organic synthesis and peptide-based therapeutics.

The compound has the following molecular characteristics:

  • Molecular Formula : C₅H₈FNO₂
  • Molecular Weight : 133.12 g/mol
  • CAS Number : 1001354-51-3

The mechanism of action for this compound involves its incorporation into peptides and proteins. The fluorine atom influences the stability and conformation of these molecules, which can enhance their biological activity. This compound is particularly useful in stabilizing specific conformations that are critical for the function of peptide-based drugs.

Biological Applications

  • Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis, improving the efficiency and yield of peptide production.
  • Drug Development : Its unique structure allows for the design of novel pharmaceuticals targeting neurological disorders and enhancing bioavailability.
  • Protein Stability Studies : The compound is used to investigate protein folding pathways and stability, providing insights into protein dynamics.

Case Study 1: Fluorine's Role in Peptide Activity

Research has shown that the introduction of fluorine into peptides can result in favorable but often unpredictable properties. A study highlighted how fluorinated amino acids improve the pharmacological profiles of peptide drugs by enhancing their binding affinity and metabolic stability .

Case Study 2: Imaging Applications

This compound has been investigated for use in positron emission tomography (PET) imaging. Its derivatives have been utilized to visualize various diseases such as pulmonary fibrosis and cancers by tracking abnormal collagen biosynthesis . This application underscores its significance beyond traditional medicinal chemistry.

Comparative Analysis

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey FeaturesApplications
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acidSimilar structure but different stereochemistryUsed in studies involving protein interactions
(2R,4R)-4-HydroxyprolineHydroxyl group instead of fluorineCommonly used in collagen studies
(2S,4S)-4-HydroxyprolineHydroxyl group; less stable than fluorinatedUsed in peptide synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid

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